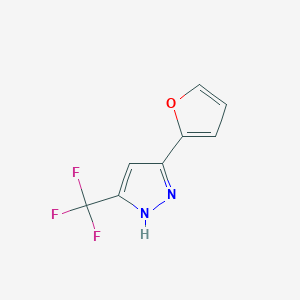

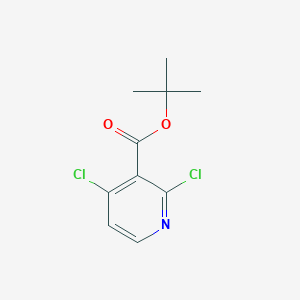

N-(2,4-二甲氧基苯基)-4-氧代-3-戊基-2-硫代亚磺酰基-1H-喹唑啉-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

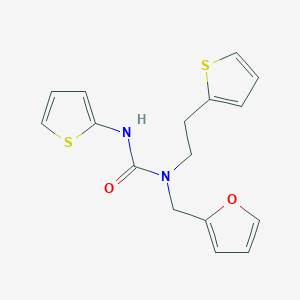

The compound N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a chemical entity that appears to be related to various synthesized carboxamide derivatives with potential biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their syntheses, characterizations, and biological screenings, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from various organic acids, esters, or hydrazides. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl derivatives involves the conversion of aromatic acids into corresponding esters, hydrazides, and then thiols, followed by a reaction with bromoacetamide derivatives . Similarly, carboxamide derivatives of benzo[b][1,6]naphthyridines are synthesized through the reaction of quinoline diones with primary amines . These methods suggest that the synthesis of N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide could also involve a multi-step process starting from a quinazoline derivative, followed by functionalization with appropriate sulfanyl and carboxamide groups.

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry . These techniques help confirm the presence of functional groups and the overall molecular framework. For the compound , similar analytical methods would likely be employed to ascertain the structure, including the positions of the methoxy groups on the phenyl ring and the pentyl chain on the quinazoline core.

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves interactions with thiol or thiol-related groups. For example, pyrazole carboxamides react with benzylthiol or thiophenols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . This indicates that the sulfanylidene moiety in the compound of interest may also be reactive towards nucleophiles, potentially leading to further derivatization or participation in biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and sulfanyl groups in the compound would affect its polarity, solubility in organic solvents, and potential for forming hydrogen bonds. The biological screening of similar compounds has shown activity against various enzymes, suggesting that the compound may also exhibit biological properties worth investigating .

科学研究应用

合成和药用化学应用

细胞毒活性与抗肿瘤剂:已合成并测试了具有结构相似性的化合物,例如甲酰胺衍生物和喹唑啉酮,对各种癌细胞系的细胞毒活性。这些研究表明此类化合物有可能作为开发新抗肿瘤剂的模板。例如,苯并[b][1,6]萘啶的甲酰胺衍生物的合成显示出有效的细胞毒性,突出了结构相关化合物的治疗潜力 (Deady 等,2003)。

抑制胸苷酸合成酶:已合成含有苯硫代取代基的类似物作为胸苷酸合成酶的抑制剂,胸苷酸合成酶是快速分裂细胞中 DNA 合成的关键酶。这表明相关化合物在抗肿瘤和抗菌剂的设计中具有潜在应用,解决由细胞增殖引起的疾病 (Gangjee 等,1996)。

材料科学和化学应用

聚酰胺的合成:对含有侧链的芳香族聚酰胺的合成研究探索了类似化合物的材料科学应用。这些聚酰胺表现出增强的溶解性和制造柔性透明薄膜的潜力,表明相关化学结构在开发新材料中的效用 (More 等,2010)。

化学发光和分子探针:对硫代取代的双环二氧杂环乙烷的碱诱导化学发光的研究所揭示了结构相似的化合物在开发新型化学发光探针中的潜力。这些探针可用于生物测定和成像技术,为研究生物过程提供非侵入性方法 (Watanabe 等,2010)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 2,4-dimethoxyaniline with ethyl acetoacetate to form 2,4-dimethoxyphenyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with pentanethiol to form the corresponding thioester, which is cyclized with anthranilic acid to form the quinazoline ring. The resulting compound is then treated with sulfuryl chloride to introduce the sulfanyl group, followed by reaction with 4-nitrophenyl chloroformate to form the corresponding carbamate. Finally, the nitro group is reduced to an amine using palladium on carbon and the resulting amine is acylated with 7-chloro-1,3-dihydro-2H-indol-2-one to form the desired product.", "Starting Materials": [ "2,4-dimethoxyaniline", "ethyl acetoacetate", "pentanethiol", "anthranilic acid", "sulfuryl chloride", "4-nitrophenyl chloroformate", "palladium on carbon", "7-chloro-1,3-dihydro-2H-indol-2-one" ], "Reaction": [ "Condensation of 2,4-dimethoxyaniline with ethyl acetoacetate to form 2,4-dimethoxyphenyl-3-oxobutanoic acid ethyl ester", "Reaction of the intermediate with pentanethiol to form the corresponding thioester", "Cyclization of the thioester with anthranilic acid to form the quinazoline ring", "Treatment of the resulting compound with sulfuryl chloride to introduce the sulfanyl group", "Reaction of the sulfanyl compound with 4-nitrophenyl chloroformate to form the corresponding carbamate", "Reduction of the nitro group to an amine using palladium on carbon", "Acylation of the resulting amine with 7-chloro-1,3-dihydro-2H-indol-2-one to form the desired product" ] } | |

CAS 编号 |

421590-58-1 |

分子式 |

C22H25N3O4S |

分子量 |

427.52 |

IUPAC 名称 |

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C22H25N3O4S/c1-4-5-6-11-25-21(27)16-9-7-14(12-18(16)24-22(25)30)20(26)23-17-10-8-15(28-2)13-19(17)29-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,30) |

InChI 键 |

HUJULOHGFPHVIM-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)NC1=S |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506314.png)

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2506315.png)

![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)

![2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride](/img/structure/B2506330.png)